molecular formula C15H17N5O2S B7354004 3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide

3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide

Cat. No. B7354004
M. Wt: 331.4 g/mol
InChI Key: CPVAIHJHEUYSOP-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the sulfonylurea class of drugs, which are commonly used to treat type 2 diabetes. However, recent studies have shown that this compound has broader applications beyond diabetes treatment, including in the treatment of cancer and neurological diseases.

Mechanism of Action

The mechanism of action of 3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. For example, the compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of neurodegenerative diseases, the compound has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide in lab experiments include its potent activity against cancer cells and its potential as a treatment for neurological diseases. However, the compound has limitations, including its complex synthesis process and potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide. One area of research could focus on optimizing the synthesis process to make the compound more accessible for drug development. Another area of research could focus on identifying the specific enzymes and signaling pathways that are targeted by the compound. In addition, further studies could explore the potential of the compound as a treatment for other diseases beyond cancer and neurodegeneration.

Synthesis Methods

The synthesis of 3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The synthesis begins with the reaction of 1,2-cyclopentanedicarboxylic anhydride with sodium azide to form a cyclic azide. The azide is then reduced to form the corresponding amine, which is reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. The final step involves the addition of a triazole-containing compound to form the desired product.

Scientific Research Applications

3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Another area of research has focused on the compound's potential as a treatment for neurological diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease. In addition, the compound has been shown to protect against dopaminergic neuron degeneration in animal models of Parkinson's disease.

properties

IUPAC Name

3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c16-10-12-3-1-5-14(9-12)23(21,22)18-15-6-2-4-13(15)11-20-8-7-17-19-20/h1,3,5,7-9,13,15,18H,2,4,6,11H2/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAIHJHEUYSOP-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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